molecular formula C11H15N3O B2766292 N-[(1-cyclopropyl-1H-imidazol-4-yl)methyl]-N-methylprop-2-enamide CAS No. 2411287-80-2

N-[(1-cyclopropyl-1H-imidazol-4-yl)methyl]-N-methylprop-2-enamide

Cat. No.: B2766292
CAS No.: 2411287-80-2
M. Wt: 205.261
InChI Key: DJJALVJRSPIXOX-UHFFFAOYSA-N
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Description

N-[(1-cyclopropyl-1H-imidazol-4-yl)methyl]-N-methylprop-2-enamide is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a cyclopropyl group attached to the imidazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopropyl-1H-imidazol-4-yl)methyl]-N-methylprop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopropyl-1H-imidazol-4-yl)methyl]-N-methylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(1-cyclopropyl-1H-imidazol-4-yl)methyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-cyclopropyl-1H-imidazol-4-yl)methyl]-N-methylprop-2-enamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and biological activity compared to other imidazole derivatives .

Properties

IUPAC Name

N-[(1-cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-3-11(15)13(2)6-9-7-14(8-12-9)10-4-5-10/h3,7-8,10H,1,4-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJALVJRSPIXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN(C=N1)C2CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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